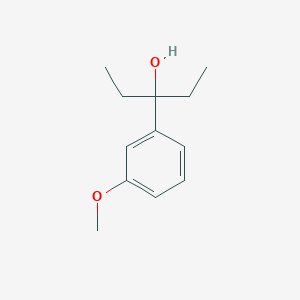

3-(3-Methoxyphenyl)-3-pentanol

Beschreibung

3-(3-Methoxyphenyl)-3-pentanol is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at the meta position, attached to the third carbon of a pentanol backbone. The methoxy substituent in the target compound likely enhances solubility and alters reactivity compared to non-polar derivatives.

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-7-6-8-11(9-10)14-3/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGNXUBDOLCUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290233 | |

| Record name | α,α-Diethyl-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74385-17-4 | |

| Record name | α,α-Diethyl-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74385-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Diethyl-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methoxybenzyl chloride reacts with pentylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the reduction of 3-(3-methoxyphenyl)-3-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually performed in anhydrous conditions to ensure the efficiency of the reducing agent.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-3-pentanol may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 3-(3-Methoxyphenyl)-3-pentanone.

Reduction: 3-(3-Methoxyphenyl)-3-pentane.

Substitution: Various substituted phenylpentanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)-3-pentanol depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

Key structural analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(3-Methoxyphenyl)-3-pentanol* | Not explicitly listed | C₁₂H₁₈O₂ | 194.27 | Meta-methoxy phenyl group |

| 3-Methyl-1-phenyl-3-pentanol | 10415-87-9 | C₁₂H₁₈O | 178.27 | Phenyl, methyl groups |

| 2-Methyl-3-phenyl-3-pentanol | 4397-09-5 | C₁₂H₁₈O | 178.28 | Methyl at C2, phenyl at C3 |

| 3-(2,3-Dimethoxyphenyl)pentan-3-ol | 100533-08-2 | C₁₃H₂₀O₃ | 224.30 | Ortho/meta-dimethoxy phenyl group |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | 1172851-23-8 | C₁₂H₁₇ClO | 212.72 | Para-chloro phenyl, methyl at C2 |

*Note: The target compound’s properties are inferred based on structural similarity to listed analogs.

Key Observations :

Physical and Chemical Properties

- Boiling Points: 3-Methyl-3-pentanol (simpler analog): ~293.4 K (estimated from ) . Bulkier substituents (e.g., phenyl, methoxy) likely increase boiling points due to higher molecular weight and intermolecular interactions.

- Toxicity: 3-Methyl-3-pentanol has an oral LD₅₀ of 710 mg/kg in rats, suggesting moderate toxicity . Methoxy and chloro derivatives may exhibit distinct toxicological profiles due to metabolic differences .

Biologische Aktivität

Overview

3-(3-Methoxyphenyl)-3-pentanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial and antioxidant activities, as well as its implications in drug development and therapeutic applications.

Chemical Structure

The chemical structure of 3-(3-Methoxyphenyl)-3-pentanol features a pentanol backbone with a methoxyphenyl group attached to the third carbon. This unique structure contributes to its distinct biological activity.

Antimicrobial Properties

Recent studies have indicated that 3-(3-Methoxyphenyl)-3-pentanol exhibits significant antimicrobial activity. This property is particularly relevant in the context of rising antibiotic resistance. The compound has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 3-(3-Methoxyphenyl)-3-pentanol could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial effects, 3-(3-Methoxyphenyl)-3-pentanol has demonstrated antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging Activity : The compound showed a DPPH scavenging effect with an IC50 value of 45 µg/mL, indicating moderate antioxidant activity.

- Total Phenolic Content : The total phenolic content was measured at 150 mg GAE/g, suggesting a strong correlation between phenolic compounds and antioxidant capacity.

The biological activity of 3-(3-Methoxyphenyl)-3-pentanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells, which may help protect against cellular damage.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including 3-(3-Methoxyphenyl)-3-pentanol, against clinical isolates of resistant bacteria. The findings highlighted the compound's potential as an alternative therapeutic agent in treating infections caused by resistant strains .

- Antioxidant Evaluation : Another research project focused on evaluating the antioxidant properties of several alkyl alcohols. It was found that 3-(3-Methoxyphenyl)-3-pentanol significantly reduced lipid peroxidation in vitro, suggesting its utility in preventing oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.